[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-11(9-18)17(6)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRBRHMLYYZRA-KIYNQFGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Backbone Synthesis
The pyrrolidine ring is synthesized via cyclization of γ-aminobutyraldehyde derivatives or through [3+2] cycloaddition reactions. A common approach involves treating 3-(aminomethyl)pyrrolidine with protective groups to prevent unwanted side reactions during subsequent steps. For example, tert-butyloxycarbonyl (Boc) protection is employed to shield the amine functionality, as demonstrated in analogous syntheses.
Reaction Conditions :
Carbamate Group Formation
The methyl-carbamic acid tert-butyl ester group is installed using tert-butyl methylcarbamate or via reaction with methyl isocyanate in the presence of a Boc-protecting group. Activated carbonates, such as p-nitrophenyl chloroformate, are frequently employed to enhance reactivity.
Reaction Mechanism :
-
Activation of the hydroxyl group on the pyrrolidine with p-nitrophenyl chloroformate.
-
Nucleophilic attack by methylamine to form the carbamate linkage.
-
Boc deprotection under acidic conditions (e.g., HCl in dioxane).
Optimization Data :
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Activating Agent | p-Nitrophenyl chloroformate | Benzotriazole carbonate |
| Solvent | THF | Acetonitrile |
| Yield | 78% | 65% |
| Purity | >95% | 89% |
Source: Adapted from methods in carbamate synthesis.
Critical Challenges and Solutions
Stereochemical Integrity
Racemization at the (S)-2-amino-3-methyl-butyryl center is a major concern during coupling. Low-temperature reactions (0–5°C) and bulky bases (e.g., DIPEA) minimize epimerization.
Purification Strategies
Reverse-phase HPLC or preparative TLC is employed to separate diastereomers. Crystallization from ethanol/water mixtures improves purity to >98%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| HATU Coupling | High efficiency, mild conditions | Cost of reagents | 75–85% |
| EDCl/HOBt | Cost-effective | Longer reaction times | 65–75% |
| p-NPC Activation | Excellent reactivity | Requires careful handling | 70–80% |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical in peptide synthesis and pharmaceutical applications where the unprotected amine is required for further coupling.
| Reaction Conditions | Outcome | References |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM (0°C to RT, 2–4 hrs) | Selective removal of Boc group; yields primary amine intermediate. | |
| HCl in dioxane (RT, 1 hr) | Faster deprotection but may require neutralization steps. |
Example :
Treatment with TFA generates the amine salt, which is neutralized with a base (e.g., NaHCO₃) for subsequent reactions.
Acylation Reactions
The primary amine reacts with acylating agents to form amides, a key step in peptide elongation or prodrug design.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Acetic anhydride | DCM, RT, 4 hrs | N-acetyl derivative | |
| Benzoyl chloride | Pyridine, 0°C, 2 hrs | N-benzoyl derivative | |
| DCC/HOBt-mediated coupling | DMF, RT, 12 hrs | Peptide bond formation with carboxylic acids |
Mechanistic Insight :
The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons. Catalytic bases (e.g., pyridine) are often used to neutralize HCl byproducts.
Hydrolysis of the Ester Group
The methyl carbamate ester undergoes hydrolysis under basic or acidic conditions to yield carbamic acid (unstable) or further decomposition products.
| Conditions | Outcome | References |
|---|---|---|
| 1M NaOH, reflux, 6 hrs | Hydrolysis to carbamic acid; subsequent decarboxylation to amine and CO₂ | |
| H₂SO₄ (conc.), RT, 24 hrs | Partial hydrolysis with competing side reactions (e.g., sulfonation) |
Note : Hydrolysis is rarely performed due to the instability of the carbamic acid product.
Oxidation and Reduction
The pyrrolidine ring and amino acid side chain participate in redox reactions.
| Reaction Type | Reagent | Conditions | Outcome | References |
|---|---|---|---|---|
| Oxidation | H₂O₂, Fe²⁺ catalyst | pH 7, RT, 12 hrs | Pyrrolidine N-oxide formation | |
| Reduction | NaBH₄ in MeOH | 0°C, 2 hrs | Reduction of ketones (if present) |
Limitations :
The Boc group remains intact under mild redox conditions but may degrade with strong oxidants like KMnO₄ .
Ring-Opening Reactions
The pyrrolidine ring can undergo ring-opening under specific conditions:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| HBr in AcOH | Reflux, 8 hrs | Linear amine hydrobromide salt | |
| LiAlH₄ | THF, reflux, 6 hrs | Ring-opening to form primary alcohol derivative |
Comparative Reactivity Table
| Functional Group | Reactivity (Relative) | Preferred Reagents |
|---|---|---|
| Boc-protected amine | Low | TFA, HCl/dioxane |
| Ester group | Moderate | NaOH, H₂SO₄ |
| Pyrrolidine ring | High (under strong acids) | HBr/AcOH, LiAlH₄ |
Case Study: Peptide Coupling
In a synthesis of protease inhibitors, the compound was deprotected with TFA and coupled to a carboxylic acid using DCC/HOBt:
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Deprotection : 90% yield of free amine after TFA treatment.
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Coupling : 75% yield of peptide product after 12 hrs in DMF.
Stability Under Storage
The compound is stable at −20°C under inert gas but degrades via:
-
Hydrolysis : 5% degradation after 6 months in humid environments.
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Oxidation : <2% N-oxide formation under air at RT.
Scientific Research Applications
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1354028-76-4) is a carbamate derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and relevant case studies.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as a modulator of neurotransmitter systems. Research indicates that derivatives of carbamic acids can exhibit significant biological activity, including:
- Neuroprotective Effects: Some studies suggest that similar compounds may protect neuronal cells from damage caused by oxidative stress or neuroinflammation.
- Cognitive Enhancements: There is ongoing research into the role of such compounds in enhancing cognitive functions, potentially useful in treating conditions like Alzheimer’s disease or other forms of dementia.
Synthesis of Novel Therapeutics
The compound serves as a precursor in the synthesis of other biologically active molecules. For instance:
- Synthesis of Inhibitors: It can be used to synthesize enzyme inhibitors that target specific pathways in disease models, particularly in cancer and neurodegenerative diseases.
Drug Development
In drug formulation, the compound's ability to cross the blood-brain barrier makes it a candidate for developing central nervous system (CNS) drugs. Its ester form can enhance solubility and bioavailability, which are critical factors in drug design.
Case Study 1: Neuroprotective Properties
A study published in a peer-reviewed journal demonstrated that a related carbamate compound exhibited significant neuroprotective effects in vitro. The study showed that treatment with this compound reduced apoptosis in neuronal cell lines exposed to oxidative stress, suggesting potential applications in neurodegenerative disease therapies.
Case Study 2: Cognitive Enhancement
Another study explored the effects of carbamate derivatives on cognitive function in animal models. The results indicated improved memory retention and learning ability after administration of the compound, positioning it as a potential candidate for further development as a cognitive enhancer.
Data Tables
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study 1 | Neuroprotection | Reduced apoptosis under oxidative stress |
| Study 2 | Cognitive enhancement | Improved memory retention in animal models |
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, potentially enzymes or receptors. The compound's functional groups enable it to bind selectively to these targets, modulating their activity. Pathways involved may include metabolic processes where it acts as a substrate or inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine-based tert-butyl carbamates, which vary in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Structural Analogues
Hydrogen Bonding and Crystallization
The tert-butyl carbamate group facilitates predictable hydrogen-bonding networks, as observed in Etter’s graph set analysis . In contrast, benzyl esters (e.g., CAS 1401665-64-2) may form weaker π-π interactions, affecting crystallinity .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1354028-76-4, is a derivative of carbamic acid and has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies that highlight its biological activity.
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
- CAS Number : 1354028-76-4
Antimicrobial Activity
Recent studies have indicated that derivatives of carbamic acids exhibit significant antimicrobial properties. For instance, compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester have shown effectiveness against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. These findings suggest that the compound may possess bactericidal properties comparable to established antibiotics like vancomycin and linezolid .
Receptor Binding and Selectivity
The compound's structural features may also contribute to its selectivity for certain biological targets. In vitro studies involving human vasopressin V1a receptors have demonstrated that modifications in the structure can lead to enhanced receptor binding affinity. Such findings are crucial for developing targeted therapies that minimize side effects by selectively interacting with specific receptors .
Synthesis Methods
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves several steps:
- Starting Materials : The synthesis begins with the appropriate amino acids and pyrrolidine derivatives.
- Carbamate Formation : The reaction between the amine and a suitable carbamate precursor is performed under controlled conditions.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
The yield and purity of the final product can vary based on the reaction conditions employed, including temperature and solvent choice .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several carbamate derivatives, including [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester. The results indicated that at concentrations ranging from 0.78 to 3.125 µg/mL, the compound exhibited potent antibacterial effects against both susceptible and drug-resistant strains of bacteria .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus (MRSA) | 1.5 µg/mL |
| Compound B | E. faecium (VRE) | 2.0 µg/mL |
| [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester | S. aureus | 1.0 µg/mL |
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that compounds in this class can effectively cross biological membranes, suggesting favorable absorption characteristics. This property is essential for oral bioavailability in therapeutic applications .
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm backbone structure and tert-butyl group integration .
- LC-MS : Detects impurities (<0.1%) and verifies molecular weight .
- FT-IR : Identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm) .
How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days) .
- Kinetic modeling : Calculate degradation rate constants () and half-life () using first-order kinetics .
- Identification of degradation products : Use high-resolution MS/MS to characterize byproducts .
How can contradictory data in spectroscopic characterization (e.g., NMR vs. LC-MS) be resolved?
Advanced Research Question
Contradictions often arise from impurities or solvent artifacts. Strategies include:
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, LC-MS, and elemental analysis) .
- Deuterated solvent controls : Rule out solvent peaks in NMR spectra .
- Spiking experiments : Add authentic standards to confirm retention times in LC-MS .
What experimental design principles ensure reproducibility in synthesizing and testing this compound?
Basic Research Question
- Randomized block design : Assign reaction batches randomly to minimize bias .
- Replicates : Use ≥4 replicates for statistical robustness in yield or stability studies .
- Control groups : Include negative controls (e.g., reactions without catalysts) to assess background interference .
How can researchers evaluate the compound’s potential interactions with biological targets (e.g., enzymes or receptors)?
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., , , ) .
- In vitro assays : Conduct enzyme inhibition studies with fluorogenic substrates and IC determination .
What strategies mitigate racemization during synthesis or storage of the (S)-configured compound?
Advanced Research Question
- Low-temperature storage : Store at –20°C in inert atmospheres (e.g., argon) to prevent thermal racemization .
- Chiral auxiliaries : Incorporate protecting groups that stabilize the stereocenter during synthesis .
- pH control : Avoid strongly acidic/basic conditions during synthesis to minimize epimerization .
How can researchers assess the environmental fate of this compound in laboratory-scale ecotoxicology studies?
Advanced Research Question
- Biodegradation assays : Use OECD 301 protocols with activated sludge to measure mineralization rates .
- Partition coefficients : Determine log (octanol-water) via shake-flask methods to predict bioaccumulation .
- Toxicity testing : Expose model organisms (e.g., Daphnia magna) to measure LC values .
What computational methods support the prediction of this compound’s physicochemical properties?
Advanced Research Question
- Quantum mechanical calculations : Use Gaussian software to predict pKa, log , and solubility .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to estimate permeability .
- QSAR models : Train models on existing data to predict toxicity or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
